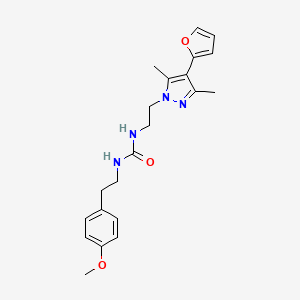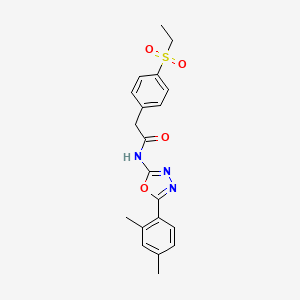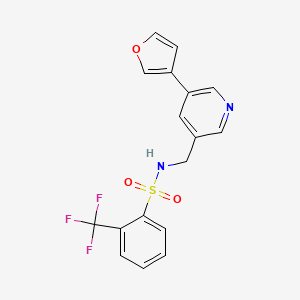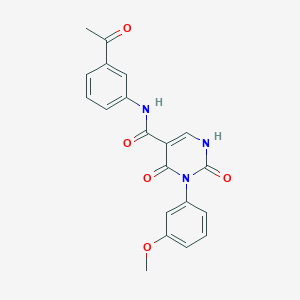![molecular formula C27H24ClFN4O2 B2997695 N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea CAS No. 1030126-83-0](/img/structure/B2997695.png)
N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” is a compound that contains the 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A specific synthesis procedure for “N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” was not found in the available resources.Molecular Structure Analysis
Oxadiazoles have several isomeric forms, which occur in the structure of many drugs . The specific molecular structure of “N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” was not found in the available resources.Aplicaciones Científicas De Investigación
Antifungal Activity
One study highlights the synthesis of urea derivatives and their evaluation for antifungal properties. Although the specific compound was not directly tested, related urea derivatives demonstrated fungitoxic action against pathogens like A. niger and F. oxyporum, suggesting potential antifungal applications (Mishra, Singh, & Wahab, 2000).
Plant Growth Regulation
Another significant area of research involves urea derivatives as synthetic compounds showing positive regulation of cell division and differentiation, indicative of cytokinin-like activity. These findings are crucial for in vitro plant morphogenesis studies, indicating a broader applicability in agriculture and plant biology (Ricci & Bertoletti, 2009).
Analytical Chemistry Applications
In analytical chemistry, the utility of urea derivatives for monitoring airborne isocyanates showcases the versatility of these compounds. The creation of urea derivatives through reactions with airborne analytes offers a novel method for environmental monitoring, emphasizing the role of such compounds in developing safer and more efficient analytical techniques (Vogel & Karst, 2002).
CNS Agents
Research into N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas uncovered a series with anxiolytic and muscle-relaxant properties. This investigation into central nervous system agents suggests that certain urea derivatives may influence neurological pathways, offering insights into potential therapeutic agents for CNS disorders (Rasmussen et al., 1978).
Direcciones Futuras
Oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, they have become important synthons in the development of new drugs . The future research directions could involve further exploration of the biological activities and potential applications of “N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” and its derivatives.
Propiedades
IUPAC Name |
4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN4O2/c1-17-2-11-23-22(16-17)24(31-26(34)18-3-5-19(28)6-4-18)25(30-23)27(35)33-14-12-32(13-15-33)21-9-7-20(29)8-10-21/h2-11,16,30H,12-15H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYYQTDDEZNPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)

![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)



![[1-[(2,5-Dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B2997626.png)





![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)
